

# An In-depth Technical Guide to Asafan: Chemical Structure, Properties, and Biological Activity

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| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Asafan   |           |
| Cat. No.:            | B1665183 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Asafan**, a dipeptide derivative of a nitrogen mustard, presents a compelling case for investigation as a potential antineoplastic agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. **Asafan**, chemically identified as ethyl ((S)-2-acetamido-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoyl)-L-phenylalaninate, belongs to the class of alkylating agents, which are a cornerstone of many chemotherapy regimens. This document consolidates available data on its synthesis, analytical determination, and mechanism of action, offering a foundational resource for researchers in oncology and medicinal chemistry.

### **Chemical Structure and Identification**

**Asafan** is a complex molecule incorporating a phenylalanine mustard moiety linked to an ethyl L-phenylalaninate through a peptide bond. This structure is designed to leverage amino acid transporters for cellular uptake, potentially targeting rapidly proliferating cancer cells that have a high demand for amino acids.



| Identifier        | Value  |  |
|-------------------|--|--|
| IUPAC Name        | ethyl ((S)-2-acetamido-3-(4-(bis(2-<br>chloroethyl)amino)phenyl)propanoyl)-L-<br>phenylalaninate |  |
| Synonyms          | Asaphan  |  |
| CAS Number        | 10065-57-3   |  |
| Molecular Formula | C26H33Cl2N3O4  |  |
| SMILES            | CCOC(=0)INVALID-LINKNC(=0)INVALID-<br>LINKNC(=0)C  |  |
| InChI Key         | SPTPIOQJNAVKCR-ZEQRLZLVSA-N  |  |

# **Physicochemical Properties**

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic behavior and formulation development. The available data for **Asafan** are summarized below. It is important to note that some of these values are predicted and await experimental verification.

| Property                  | Value                          | Source       |
|---------------------------|--------------------------------|--------------|
| Molecular Weight          | 522.46 g/mol                   | INVALID-LINK |
| Melting Point             | 170-172 °C                     | INVALID-LINK |
| Boiling Point (Predicted) | 753.0 ± 60.0 °C                | INVALID-LINK |
| Density (Predicted)       | 1.229 ± 0.06 g/cm <sup>3</sup> | INVALID-LINK |
| pKa (Predicted)           | 13.37 ± 0.46                   | INVALID-LINK |
| Solubility                | Soluble in DMSO                | INVALID-LINK |

# **Biological Activity and Mechanism of Action**





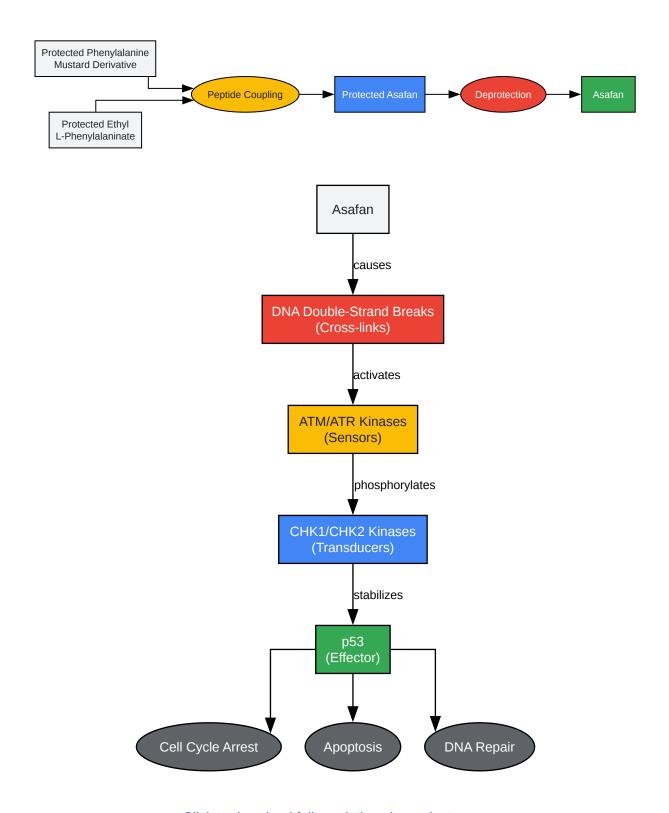


As a nitrogen mustard derivative, **Asafan**'s primary mechanism of action is understood to be through its function as a DNA alkylating agent. This class of compounds is known to induce cytotoxicity, making them effective anticancer agents.

### **DNA Alkylation**

The bis(2-chloroethyl)amino group is the pharmacophore responsible for **Asafan**'s alkylating activity. This group undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic species can then react with nucleophilic sites on DNA, primarily the N7 position of guanine bases. As **Asafan** possesses two such chloroethyl groups, it can form both mono-adducts and, more critically, inter- and intra-strand cross-links in the DNA double helix. These cross-links are highly cytotoxic as they interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]





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#### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Asafan: Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665183#asafan-chemical-structure-and-properties]

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